molecular formula C11H14N2O4 B1317194 4-(Isobutylamino)-3-nitrobenzoic acid CAS No. 234751-05-4

4-(Isobutylamino)-3-nitrobenzoic acid

Cat. No.: B1317194
CAS No.: 234751-05-4
M. Wt: 238.24 g/mol
InChI Key: DJQWTRGDTHEWOP-UHFFFAOYSA-N
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Description

4-(Isobutylamino)-3-nitrobenzoic acid is an organic compound that features a nitro group and an isobutylamino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isobutylamino)-3-nitrobenzoic acid typically involves the nitration of 4-aminobenzoic acid followed by the introduction of the isobutyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 4-nitrobenzoic acid is then subjected to a reductive amination reaction with isobutylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Isobutylamino)-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acid derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Various electrophiles such as alkyl halides or acyl chlorides.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-(Isobutylamino)-3-aminobenzoic acid.

    Substitution: Derivatives with different functional groups replacing the amino group.

    Oxidation: Oxidized benzoic acid derivatives.

Scientific Research Applications

4-(Isobutylamino)-3-nitrobenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Isobutylamino)-3-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the isobutylamino group can enhance the compound’s binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: Lacks the nitro and isobutyl groups, making it less versatile in certain applications.

    4-Nitrobenzoic acid: Contains the nitro group but lacks the isobutylamino group, limiting its biological activity.

    4-(Isobutylamino)benzoic acid: Contains the isobutylamino group but lacks the nitro group, affecting its reactivity.

Uniqueness

4-(Isobutylamino)-3-nitrobenzoic acid is unique due to the presence of both the nitro and isobutylamino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(2-methylpropylamino)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-7(2)6-12-9-4-3-8(11(14)15)5-10(9)13(16)17/h3-5,7,12H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQWTRGDTHEWOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401253232
Record name 4-[(2-Methylpropyl)amino]-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234751-05-4
Record name 4-[(2-Methylpropyl)amino]-3-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=234751-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Methylpropyl)amino]-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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